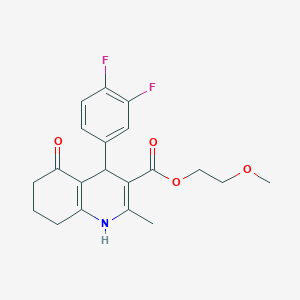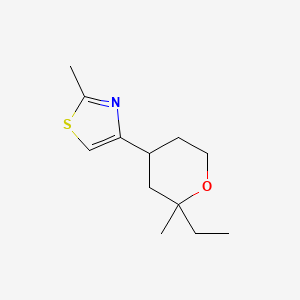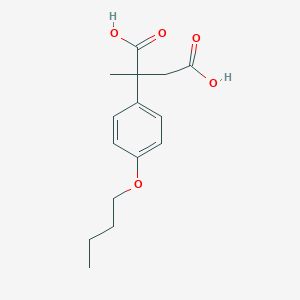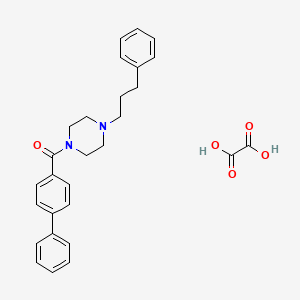
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide, also known as TEA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TEA is a member of the adamantane family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research settings.
Mechanism of Action
The mechanism of action of N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that this compound can increase the levels of certain enzymes in the brain, including superoxide dismutase and catalase, which are involved in the body's antioxidant defense system. Additionally, this compound has been shown to increase the levels of certain proteins that are involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide. One area of interest is the development of new formulations of this compound that can increase its bioavailability and extend its half-life. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the potential use of this compound in combination with other compounds to enhance its neuroprotective effects.
Synthesis Methods
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide can be synthesized through a multi-step process involving the reaction of ethylamine with 1,3-dibromoadamantane to produce N,N-diethyl-1,3-adamantanedicarboxamide. This compound can then be further reacted with ethyl iodide to produce this compound. The synthesis process has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Scientific Research Applications
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various neurological disorders. Studies have shown that this compound has neuroprotective properties and may be effective in reducing the symptoms of conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQRXWYXDKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)